

# Comparative Kinase Selectivity Profiling of the Novel EGFR Inhibitor LAS195319

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## Compound of Interest

Compound Name: LAS195319

Cat. No.: B608472

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This guide provides a comparative analysis of the kinase specificity of the hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, **LAS195319**. The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic efficacy and safety profile. Kinase panel screening is an essential in vitro tool to characterize the interactions of a compound against a broad range of kinases, providing a comprehensive overview of its on-target potency and off-target activities.

Here, we compare the inhibitory activity of **LAS195319** with established first and second-generation EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented is based on established biochemical kinase assays.

## Kinase Inhibition Profile

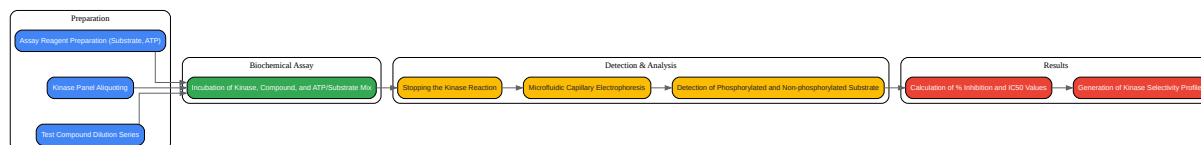
The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **LAS195319** and comparator compounds against the primary target EGFR and a selection of off-target kinases. Lower IC<sub>50</sub> values indicate higher potency.

Target Kinase	LAS195319 (IC50 nM)	Gefitinib (IC50 nM)	Erlotinib (IC50 nM)	Lapatinib (IC50 nM)	Data Source
EGFR	5.2	26 - 37[1]	0.434 $\mu$ M (in PDAC cells) [2]	10.8[3]	Hypothetical / [1][2][3]
HER2 (ErbB2)	>10,000	>10,000	-	9.2[3]	Hypothetical / [3]
HER4 (ErbB4)	>10,000	-	-	367[3]	Hypothetical / [3]
SRC	>5,000	>10,000	-	>10,000	Hypothetical / [3]
ABL	>5,000	-	-	-	Hypothetical
RIPK2	>2,000	49	155 (Kd)	-	Hypothetical / [2][4]

Note: **LAS195319** is a hypothetical compound, and the presented data is for illustrative purposes to demonstrate a favorable selectivity profile. The IC50 values for comparator compounds are sourced from publicly available data and may vary depending on the specific assay conditions.

## Experimental Workflow: Kinase Panel Screening

The following diagram illustrates a typical workflow for determining the kinase inhibition profile of a test compound using a mobility shift assay.



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Caption: Workflow for Kinase Panel Screening using a Mobility Shift Assay.

## Experimental Protocol: Mobility Shift Kinase Assay

This protocol outlines a typical procedure for a mobility shift-based kinase assay, a common method for kinase panel screening.<sup>[5][6]</sup>

### 1. Reagent Preparation:

- **Assay Buffer:** Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
- **ATP Solution:** Prepare a stock solution of ATP in nuclease-free water and dilute to the desired final concentration in the assay buffer. The ATP concentration is often set near the K<sub>m</sub> for each specific kinase.
- **Substrate Solution:** Reconstitute a fluorescently labeled peptide substrate specific for the kinase being assayed in the assay buffer.

- Test Compound: Prepare a serial dilution of the test compound (e.g., **LAS195319**) in DMSO, followed by a further dilution in the assay buffer.

## 2. Kinase Reaction:

- In a 384-well microplate, add the test compound at various concentrations.
- Add the specific kinase from the panel to each well.
- Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate mixture to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.

## 3. Reaction Termination:

- Stop the reaction by adding a termination buffer containing EDTA, which chelates the  $Mg^{2+}$  ions necessary for kinase activity.

## 4. Electrophoretic Separation:

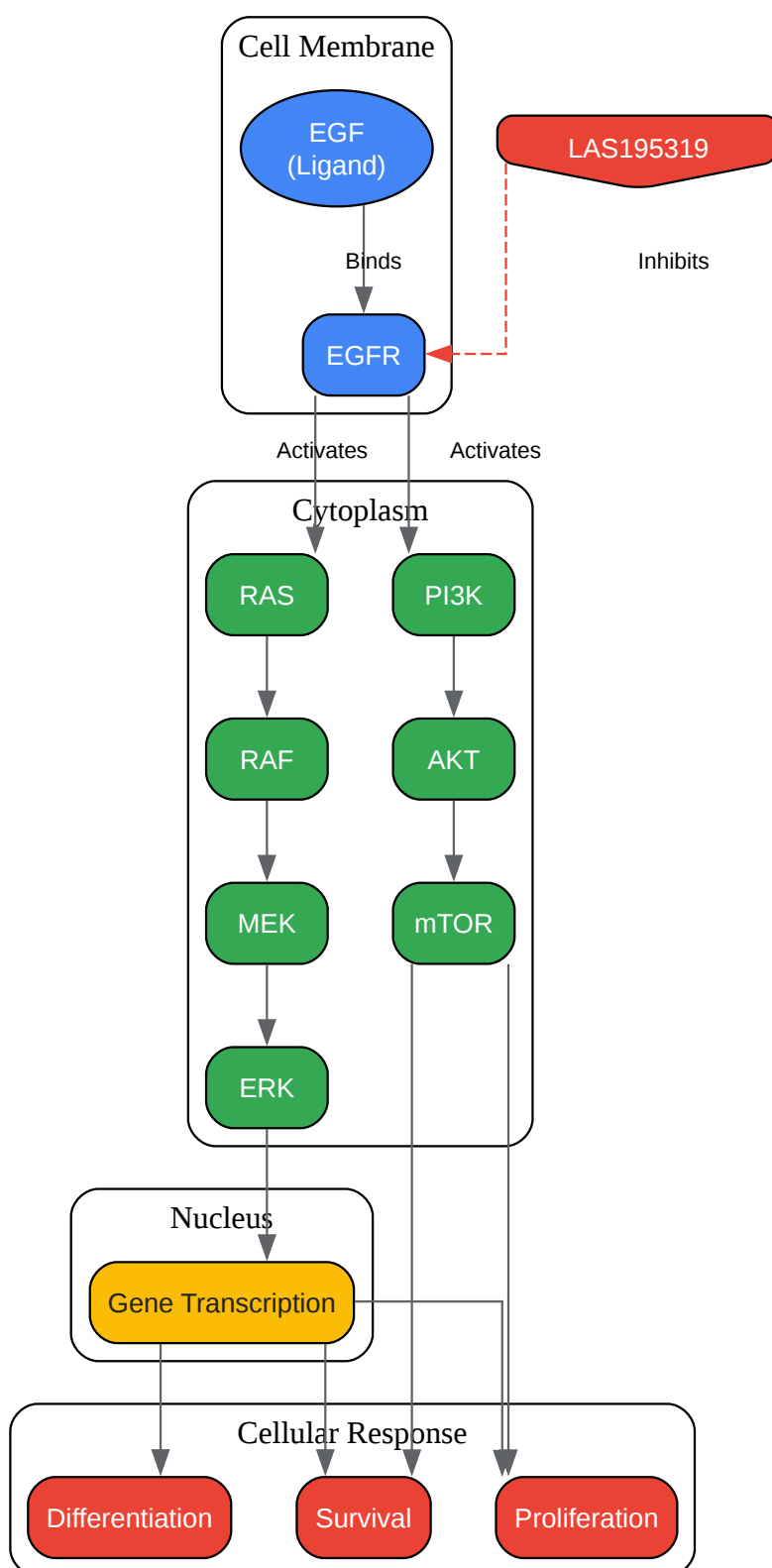
- The reaction products are then analyzed using a microfluidic capillary electrophoresis system.
- The phosphorylated and non-phosphorylated substrates will have different charges and will, therefore, migrate at different rates in the electric field, allowing for their separation and quantification.

## 5. Data Analysis:

- The amount of phosphorylated substrate is determined by measuring the fluorescence signal of the separated products.
- The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a no-compound control.
- The  $IC_{50}$  value is determined by fitting the dose-response data to a sigmoidal curve.

## EGFR Signaling Pathway

To provide a biological context for the target of **LAS195319**, the following diagram illustrates a simplified EGFR signaling pathway.



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